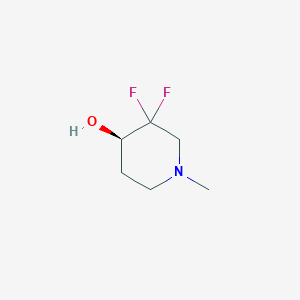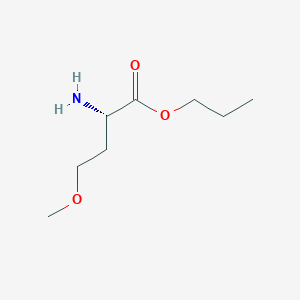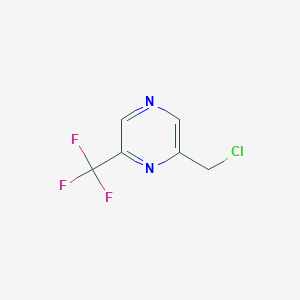
(R)-3,3-difluoro-1-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3-difluoro-1-methylpiperidin-4-ol is a fluorinated piperidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-difluoro-1-methylpiperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-3,3-difluoro-1-methylpiperidin-4-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3-difluoro-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3,3-difluoro-1-methylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.
Biology
In biological research, this compound can be used to study the effects of fluorination on biological activity. Fluorinated compounds often exhibit different binding affinities and selectivities compared to their non-fluorinated counterparts.
Medicine
In medicinal chemistry, ®-3,3-difluoro-1-methylpiperidin-4-ol is explored for its potential as a pharmacophore in drug design. Its unique structure may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its fluorinated nature can enhance the performance and durability of these products.
Wirkmechanismus
The mechanism of action of ®-3,3-difluoro-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-difluoro-1-methylpiperidine: Lacks the hydroxyl group, which may result in different reactivity and biological activity.
4-hydroxy-1-methylpiperidine: Lacks the fluorine atoms, which can affect its metabolic stability and electronic properties.
3,3-difluoro-4-hydroxypiperidine: Similar structure but different stereochemistry, which can influence its interactions with molecular targets.
Uniqueness
®-3,3-difluoro-1-methylpiperidin-4-ol is unique due to the combination of fluorine atoms and a hydroxyl group on the piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H11F2NO |
|---|---|
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
(4R)-3,3-difluoro-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
BSUIXAFRVBJAOF-RXMQYKEDSA-N |
Isomerische SMILES |
CN1CC[C@H](C(C1)(F)F)O |
Kanonische SMILES |
CN1CCC(C(C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)


![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)


![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)


![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
